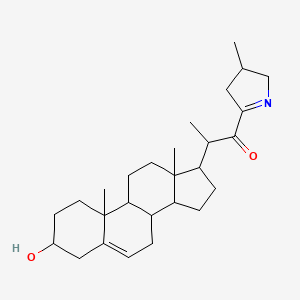

Tomatillidine

Description

Overview of Steroidal Alkaloid Chemical Classifications

Steroidal alkaloids are broadly categorized based on their carbon framework. Monomeric steroidal alkaloids, which are more common, are classified into several groups, including:

Pregnane (C21) encyclopedia.pub

Cyclopregnane (C24) encyclopedia.pub

Cholestane (B1235564) (C27) encyclopedia.pub

The nitrogen atom in these compounds can be incorporated into a heterocyclic ring, a basic side chain, or as a substituent on the main steroid structure. encyclopedia.pub

Further classification is based on the specific heterocyclic ring system. For instance, within the C27-cholestane family, which is prevalent in the Solanum genus, there are distinct structural types:

Spirosolanes: These are characterized by a 1-oxa-6-azaspirodecane ring system. encyclopedia.pub

Solanidanes: These possess a fused indolizidine ring system. encyclopedia.pub

Other classifications of steroidal alkaloids include the conanine (B1236123) type, which has an 18,20-epimino five-membered E ring, and various other types such as the jerveratrum, cerveratrum, and Buxus types. d-nb.infonih.gov

Historical Trajectory of Tomatillidine Research

The study of steroidal alkaloids has a long history, with research dating back to the early 20th century. rhhz.net this compound itself was isolated from Solanum tomatillo. researchgate.netwayne.edu Early chemical studies focused on elucidating its structure. acs.org A significant point in its research history was the revision of its chemical structure, which involved the isomerization of a key functional group. researchgate.netresearchgate.netamanote.com This highlights the complexity of its chemistry and the advancements in analytical techniques over time. More recent research has continued to explore its presence in various plant species and its potential derivatives. rhhz.netnih.gov

Significance of this compound within Steroidal Alkaloid Chemistry and Biology

This compound is a significant compound within the field of steroidal alkaloids for several reasons. It belongs to the cholestane class of steroidal alkaloids and is found in plants of the Solanaceae family. wayne.eduscispace.comresearchgate.net Its chemical structure and properties have been a subject of interest, particularly the isomerization of the △22(N)-22,26-imino-23-one moiety to a △23(N)-23,26-imino-22-one. researchgate.netresearchgate.net

Properties

CAS No. |

986-45-8 |

|---|---|

Molecular Formula |

C27H41NO2 |

Molecular Weight |

411.6 g/mol |

IUPAC Name |

2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-(3-methyl-3,4-dihydro-2H-pyrrol-5-yl)propan-1-one |

InChI |

InChI=1S/C27H41NO2/c1-16-13-24(28-15-16)25(30)17(2)21-7-8-22-20-6-5-18-14-19(29)9-11-26(18,3)23(20)10-12-27(21,22)4/h5,16-17,19-23,29H,6-15H2,1-4H3 |

InChI Key |

HIBLNBRXFIYJIP-UHFFFAOYSA-N |

SMILES |

CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Canonical SMILES |

CC1CC(=NC1)C(=O)C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |

Synonyms |

tomatillidine |

Origin of Product |

United States |

Natural Occurrence and Distribution of Tomatillidine

Identification of Tomatillidine in Botanical Sources

This compound has been identified in a range of plant species, underscoring its natural prevalence.

Solanaceae Family

The Solanaceae, commonly known as the nightshade family, is a significant source of steroidal alkaloids, including this compound. This family is well-recognized for its diverse secondary metabolites, which contribute to its competitive characteristics nih.gov.

Solanum tomatillo : this compound is notably present in Solanum tomatillo (also known as Physalis philadelphica or Physalis ixocarpa), a species indigenous to Chile nih.govctdbase.orgresearchgate.net. Chemical studies have confirmed the isolation of this compound from Solanum tomatillo ctdbase.orgamanote.com.

Solanum ligustrinum : Earlier studies have isolated this compound, along with dihydrothis compound and solasodine (B1681914), from Solanum ligustrinum nih.gov. This species is native to central Chile nih.gov.

Solanum aculeastrum : This commonly growing herbaceous weed, widely distributed in tropical and subtropical regions of South East Asia, contains steroidal alkaloid saponins, including this compound nih.gov.

Solanum spirale : While Solanum spirale is a source of various steroidal alkaloids such as Spiraloside A, B, and C, it is recognized within the broader context of steroidal alkaloid distribution that includes this compound and its glycosides found in other Solanaceae and Liliaceae species.

Liliaceae Family

The Liliaceae family is another important group known for producing steroidal alkaloids.

Veratrum dahuricum : this compound 3-O-β-D-glucopyranoside, a glycosidic derivative of this compound, has been isolated from the root and rhizome of Veratrum dahuricum ctdbase.org.

The distribution of this compound across these botanical sources is summarized in the table below:

| Plant Species | Family | Compound Form Identified | Key Reference |

| Solanum tomatillo | Solanaceae | This compound | nih.govctdbase.orgresearchgate.net |

| Solanum ligustrinum | Solanaceae | This compound | nih.gov |

| Solanum aculeastrum | Solanaceae | This compound (as a saponin) | nih.gov |

| Solanum spirale | Solanaceae | Related steroidal alkaloids | |

| Veratrum dahuricum | Liliaceae | This compound 3-O-β-D-glucopyranoside | ctdbase.org |

Geographic and Ecological Distribution of this compound-Producing Plants

The plants that produce this compound exhibit specific geographic and ecological distributions. Solanum tomatillo is indigenous to Chile researchgate.net. Solanum ligustrinum is native to central Chile, where it grows in moist areas ranging from semi-arid to humid temperate regions nih.gov. The broader Solanaceae family itself has a cosmopolitan distribution, found across various habitats globally amanote.com. Veratrum dahuricum is native to Siberia and North Korea and thrives primarily in temperate biomes. These distributions indicate that this compound-producing plants are adapted to diverse environmental conditions, from the temperate zones of South America to the colder regions of Asia.

Chemo-Ecological Role of this compound in Plant Defense Mechanisms

Steroidal alkaloids, including this compound, are classified as secondary metabolites, which are organic molecules produced by plants often in response to environmental pressures such as developmental stage and insect herbivory. These compounds play a crucial role in the chemical defense mechanisms of plants.

As a class, steroidal alkaloids are recognized as defensive allelochemicals amanote.com. They possess a wide range of biological activities that contribute to plant protection, including antimicrobial (antifungal and antibacterial) and antiviral properties nih.govamanote.comnih.gov. The detergent-like properties of some steroidal alkaloids, such as this compound, are particularly implicated in their antifungal activity nih.gov. This defensive function helps plants deter herbivores and resist various pathogens, contributing to their survival and competitive success in their ecosystems. For instance, certain steroidal glycoalkaloids have been shown to slow skin cancer growth in animals and act as teratogens, demonstrating their potent biological effects.

Biosynthesis of Tomatillidine

Precursor Pathways to Steroidal Alkaloids (e.g., Mevalonate (B85504) and MEP Pathways leading to Cholesterol)

The biosynthesis of steroidal alkaloids, including tomatillidine, begins with the formation of five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These crucial building blocks are generated through two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway nih.govwikipedia.orgmpg.dehapres.com.

The Mevalonate (MVA) pathway is a cytosolic pathway that initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is subsequently reduced to mevalonate by HMG-CoA reductase (HMGR), an enzyme recognized as a key regulatory point in this pathway. Further phosphorylation and decarboxylation steps convert mevalonate into IPP and DMAPP nih.govwikipedia.orgmpg.dehapres.com.

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates within the plastids of plant cells. This pathway commences with pyruvate (B1213749) and glyceraldehyde-3-phosphate, leading to the formation of 2-C-methyl-D-erythritol 4-phosphate (MEP), and ultimately producing IPP and DMAPP nih.govwikipedia.orgmpg.dehapres.com.

In plants, both the MVA and MEP pathways contribute to the cellular pool of IPP and DMAPP. These precursors are then condensed to form larger isoprenoid molecules, such as farnesyl pyrophosphate (FPP), which serves as a critical substrate for the biosynthesis of triterpenoids, including sterols like cholesterol nih.govmpg.de. Cholesterol is unequivocally established as the direct steroidal precursor for the biosynthesis of steroidal alkaloids in Solanaceae plants, encompassing the pathway that leads to compounds such as this compound nih.govhapres.comnih.govmdpi.comgoogle.combiorxiv.org.

Enzymatic Cascade in this compound Biosynthesis

The conversion of cholesterol into steroidal alkaloids like this compound involves a precise sequence of enzymatic reactions, primarily encompassing hydroxylation, oxidation, transamination, and subsequent ring closure mechanisms. While specific details for this compound are limited, this cascade has been extensively elucidated for closely related steroidal glycoalkaloids (SGAs) such as α-tomatine, and the fundamental steps for forming the steroidal alkaloid aglycone backbone are generally conserved.

Hydroxylation and Oxidation Reactions

Following the initial formation of cholesterol, a series of hydroxylation and oxidation reactions systematically modify the sterol skeleton. These transformations are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (DOXs). Key hydroxylation and oxidation steps identified in the biosynthesis of related Solanum steroidal alkaloids include:

C-22 Hydroxylation : The process begins with the hydroxylation of cholesterol at the C-22 position, a reaction catalyzed by a CYP72 family monooxygenase, specifically Glycoalkaloid Metabolism 7 (GAME7) mdpi.comresearchgate.netplos.org. This step yields 22-hydroxycholesterol (B121481).

C-26 Hydroxylation : Subsequently, 22-hydroxycholesterol undergoes hydroxylation at the C-26 position, a reaction mediated by another CYP72 monooxygenase, GAME8, resulting in the production of 22,26-dihydroxycholesterol mdpi.comresearchgate.netplos.org.

C-16α Hydroxylation : Further hydroxylation occurs at the C-16α position, catalyzed by a 2-oxoglutarate-dependent dioxygenase, GAME11, which leads to the formation of 16α,22,26-trihydroxycholesterol nih.govhapres.commdpi.complos.org.

E-ring Closure and Oxidation : The 16α,22,26-trihydroxycholesterol intermediate is then subjected to an oxidative step coupled with E-ring closure. This process is mediated by a CYP72 monooxygenase, GAME6, to yield a furostanol-type aglycone nih.govhapres.commdpi.complos.org. This furostanol intermediate undergoes further oxidation by a CYP88 family oxidase, GAME4, to produce 26-aldehyde furostanol nih.govmdpi.comgoogle.comresearchgate.netresearchgate.net.

Transamination Processes

A pivotal step in the biosynthesis of steroidal alkaloids, which distinguishes them from non-nitrogenous steroidal saponins, is the incorporation of a nitrogen atom. This crucial event occurs at a late stage of the pathway through a transamination reaction nih.govmpg.denih.gov. The enzyme GLYCOALKALOID METABOLISM12 (GAME12), a neofunctionalized γ-aminobutyric acid (GABA) transaminase, is directly responsible for this process. GAME12 catalyzes the introduction of the amino group at the C-26 position of the 26-aldehyde furostanol, thereby forming 26-amino furostanol nih.govmpg.dehapres.commdpi.comresearchgate.netnih.govmpg.ded-nb.info. This enzyme represents a significant evolutionary adaptation, as it has repurposed a core metabolic enzyme for its specialized role in secondary metabolite biosynthesis mpg.denih.gov.

Ring Closure Mechanisms

Immediately following the transamination reaction catalyzed by GAME12, the F-ring closure occurs. This intramolecular cyclization step is essential for the formation of the characteristic nitrogen-containing heterocyclic ring, which is an integral part of the steroidal alkaloid structure. For spirosolane-type alkaloids, such as tomatidine (B1681339) (a compound structurally very similar to this compound), this involves the formation of a six-membered piperidine (B6355638) ring (F-ring) that is spiro-fused to a five-membered tetrahydrofuran (B95107) ring (E-ring) nih.govmdpi.comresearchgate.netplos.org. The intermediate 26-amino furostanol undergoes dehydration and F-ring formation to yield compounds like tomatidenol, which can then be further processed to tomatidine mdpi.comresearchgate.net. The precise molecular mechanisms and enzymes involved in the final F-ring closure specifically for this compound are inferred to be analogous to those established for tomatidine and other spirosolane-type steroidal alkaloids.

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound, as part of the broader steroidal alkaloid pathway, relies on a suite of specialized enzymes, many of which are members of the GLYCOALKALOID METABOLISM (GAME) gene family. These enzymes have been extensively characterized primarily in model Solanum species like tomato and potato.

Table 1: Key Biosynthetic Enzymes in Steroidal Alkaloid Pathway (Relevant to this compound Biosynthesis)

| Enzyme/Gene | Class/Family | Function | References |

| GAME4 | Cytochrome P450 (CYP88 family oxidase) | Catalyzes the oxidation of furostanol-type intermediates to 26-aldehyde furostanol. | nih.govmdpi.comgoogle.comresearchgate.netresearchgate.net |

| GAME6 | Cytochrome P450 (CYP72 family monooxygenase) | Mediates oxidation and E-ring closure, leading to the formation of furostanol-type aglycone. | nih.govhapres.commdpi.complos.org |

| GAME7 | Cytochrome P450 (CYP72 family monooxygenase) | Catalyzes the C-22 hydroxylation of cholesterol. | mdpi.comresearchgate.netplos.org |

| GAME8 | Cytochrome P450 (CYP72 family monooxygenase) | Catalyzes the C-26 hydroxylation of 22-hydroxycholesterol. | mdpi.comresearchgate.netplos.org |

| GAME11 | 2-oxoglutarate-dependent dioxygenase (DOX) | Catalyzes the C-16α hydroxylation of 22,26-dihydroxycholesterol. | nih.govhapres.commdpi.complos.org |

| GAME12 | γ-aminobutyric acid (GABA) transaminase | Crucially incorporates a nitrogen atom at the C-26 position, leading to nitrogen-containing steroidal alkaloid aglycones. | nih.govmpg.dehapres.commdpi.comresearchgate.netnih.govmpg.ded-nb.info |

These enzymes, particularly the GAME family members, are frequently organized into metabolic gene clusters on plant genomes. This genomic arrangement facilitates their coordinated expression and function within the complex biosynthetic pathway google.comfrontiersin.org.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of steroidal alkaloids, including the pathway leading to this compound, is subject to intricate regulatory mechanisms at both transcriptional and post-transcriptional levels. These regulatory controls respond to various developmental cues and environmental stimuli, ensuring appropriate production of these specialized metabolites.

Transcriptional Regulation :

GAME9 : A prominent transcription factor (TF) belonging to the APETALA2/Ethylene Response Factor (AP2/ERF) family, GLYCOALKALOID METABOLISM 9 (GAME9), functions as a master regulator of steroidal glycoalkaloid (SGA) biosynthesis in Solanaceae plants such as tomato and potato biorxiv.orgd-nb.infofrontiersin.orgplos.org. GAME9 directly or indirectly controls the expression of numerous genes within the SGA pathway. This includes genes responsible for upstream cholesterol biosynthesis (e.g., STEROL SIDE CHAIN REDUCER 2, C5-SD) and the core SGA pathway genes (e.g., GAME4, GAME7, GAME12, GAME17) mdpi.combiorxiv.orgd-nb.infofrontiersin.orgplos.org. Experimental evidence demonstrates that overexpression of GAME9 significantly increases SGA content, while its silencing leads to a notable decrease frontiersin.org.

SlMYC2 : The basic helix–loop–helix (bHLH) type transcription factor SlMYC2 (and its functionally redundant homolog SlMYC1) also plays a significant role in regulating SGA biosynthesis mdpi.com. SlMYC2 can activate the expression of genes such as C5-SD and GAME4 independently, and it can also synergistically cooperate with GAME9 to activate the transcription of genes in the mevalonate pathway (e.g., HMGR1), cholesterol synthesis, and the core SGA pathway (e.g., GAME4, GAME7) mdpi.comd-nb.infoplos.org.

Light Signals : Light-responsive transcription factors, including ELONGATED HYPOCOTYL 5 (SlHY5) and PHYTOCHROME INTERACTING FACTOR3 (SlPIF3), have been shown to influence SGA accumulation. SlHY5 positively regulates SGA biosynthetic genes (e.g., GAME1, GAME4, GAME17) by binding to their promoters and activating transcription, whereas SlPIF3 can repress these genes biorxiv.orgfrontiersin.org.

Hormonal Regulation : Plant hormones, particularly jasmonic acid (JA) and gibberellic acid (GA), are crucial in modulating steroidal alkaloid production. Jasmonic acid signals, perceived by the COI1 receptor, can de-repress the transcriptional activity of SlMYC1 and SlMYC2, thereby promoting SGA biosynthesis mdpi.com. Conversely, gibberellic acid has been observed to inhibit SGA accumulation, suggesting a complex interplay between growth-promoting and defense-related hormonal pathways in controlling these metabolic processes mdpi.com.

Isolation and Purification Methodologies for Tomatillidine

Extraction Techniques from Diverse Plant Matrices

The initial step in obtaining tomatillidine from plant material involves efficient extraction, which aims to separate the target compound from the bulk of the plant matrix. This compound, as a steroidal alkaloid, is typically found in plants from the Solanum genus. nih.govresearchgate.net

Common extraction procedures for bioactive compounds from medicinal plants include maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction. chemicalbook.com The choice of solvent is critical and depends on the polarity of the target compound. Solvents are broadly categorized by their polarity: polar (e.g., water, alcohols), intermediate polar (e.g., acetone, dichloromethane), and nonpolar (e.g., n-hexane, ether, chloroform). chemicalbook.com

For steroidal glycoalkaloids, including this compound, a two-phase system involving an aqueous mineral acid and an organic water-immiscible solvent has been described. This "one-pot" process can combine direct acid hydrolysis of the glycosides in the plant material with in situ extraction of the released aglycones after alkali treatment. researchgate.net Methanol extracts have been used for the isolation of related steroid glycosides like tomatidine (B1681339) and solasodine (B1681914) from Solanum aculeastrum. researchgate.net For tomatidine specifically, chloroform (B151607) has shown the highest extraction efficiency from tomato fruit compared to petroleum ether, 70% ethanol, or water. igem.org

Novel extraction technologies, such as pulsed electric field (PEF) and ultrasound (US) assisted extraction, are also employed for bioactive compounds. These methods can enhance mass transfer rates and extraction efficiency by disrupting cell walls, potentially leading to higher yields and reduced solvent usage and processing time. researchgate.netnih.gov

Table 1: Common Solvents and Extraction Methods for Plant Bioactive Compounds

| Solvent Polarity | Example Solvents | Common Extraction Methods |

| Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Maceration, Decoction, Infusion, Percolation, Ultrasound-assisted, Microwave-assisted |

| Intermediate Polar | Acetone, Dichloromethane (Methylene Chloride) | Maceration, Soxhlet extraction, Ultrasound-assisted, Microwave-assisted |

| Nonpolar | n-Hexane, Ether, Chloroform | Maceration, Soxhlet extraction, Superficial extraction |

Chromatographic Separation Strategies

Chromatography is a fundamental technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. rsc.orglibretexts.org This allows components of a mixture to move through the column at different rates, enabling their separation into fractions. nih.govrsc.orglibretexts.org

Column Chromatography

Column chromatography is a widely used purification technique where the plant extract is passed through a column packed with a solid adsorbent (stationary phase). rsc.orghawachhplccolumn.com The most common stationary phases are silica (B1680970) gel and alumina (B75360). rsc.orgunits.it The mobile phase, a liquid solvent or mixture of solvents, is then added and flows through the column. rsc.orghawachhplccolumn.com Different compounds interact differently with the stationary and mobile phases, leading to varying elution rates and thus separation. rsc.orglibretexts.org

The selection of the mobile phase is crucial for effective separation and is often optimized using Thin-Layer Chromatography (TLC). rsc.orghawachhplccolumn.com A suitable solvent system should ideally result in a retention factor (Rf) value of approximately 0.3 to 0.7 for the target compound on a TLC plate. hawachhplccolumn.com For effective separation, the polarity of the mobile phase is typically adjusted, often by starting with a nonpolar or low-polarity solvent and gradually increasing the percentage of a more polar component to elute compounds in order of increasing polarity. hawachhplccolumn.comunits.it

Flash Column Chromatography

Flash column chromatography is a rapid variation of traditional column chromatography, designed for quicker separations, often completing purifications within minutes rather than hours. hawachhplccolumn.comhawach.comnih.gov This speed is achieved by applying positive air or nitrogen pressure to force the mobile phase through the stationary phase. hawachhplccolumn.comnih.govwisc.edu

Like conventional column chromatography, silica gel (e.g., 40-63 µm or 200-400 mesh particle size) is a common stationary phase for flash chromatography. hawachhplccolumn.comunits.itwisc.edu For basic compounds, such as alkaloids like this compound, it can be beneficial to add a small amount (around 0.1-3%) of a basic additive like triethylamine (B128534) or pyridine (B92270) to the mobile phase. This helps to deactivate acidic sites on the silica gel, preventing tailing or strong retention of the basic compounds. wisc.edurochester.edu Common solvent systems for flash chromatography include mixtures of hexanes/ethyl acetate (B1210297), methylene (B1212753) chloride/methanol, ethyl acetate/acetone, and toluene (B28343) with acetone, ethyl acetate, or methylene chloride. wisc.edu For challenging separations, a gradient elution, where the polarity of the solvent system is gradually increased, is often employed. rochester.edu

Table 2: Common Chromatographic Stationary and Mobile Phases

| Chromatography Type | Stationary Phase (Common) | Mobile Phase (Common Components) | Notes |

| Column Chromatography | Silica Gel, Alumina | Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Water, Benzene, Toluene | Polarity adjusted by mixing solvents. TLC often used for optimization. |

| Flash Column Chromatography | Silica Gel (40-63 µm, 200-400 mesh), Alumina | Hexanes, Ethyl Acetate, Methylene Chloride, Methanol, Acetone, Toluene | Pressure-driven. Basic additives (e.g., triethylamine) for alkaloids. Gradient elution for complex mixtures. |

FPLC-based Purification

Fast Protein Liquid Chromatography (FPLC) is a medium-pressure chromatographic method primarily utilized for the purification and separation of large biomolecules such as proteins, enzymes, and nucleic acids (e.g., RNA). nih.gov FPLC systems typically employ cross-linked agarose (B213101) resins as stationary phases and use aqueous buffers with programmed salt gradients for elution, based on principles like size exclusion, ion exchange, or affinity chromatography. nih.gov

While this compound is an alkaloid, and FPLC is generally associated with larger biomolecules, it has been mentioned in the context of enzyme purification where other alkaloids, including this compound, showed lower activities. sigmaaldrich.com However, specific protocols or widespread direct applications of FPLC for the purification of this compound itself are not commonly detailed in the available literature, suggesting it may not be the primary or most efficient method for this particular compound compared to other chromatographic techniques.

Advanced Purification Approaches for High Purity this compound

Beyond initial extraction and primary chromatographic separations, additional steps are often necessary to achieve high purity this compound. Recrystallization is a common and effective method for purifying solid compounds. This process involves dissolving the crude compound in a suitable solvent at an elevated temperature and then allowing it to slowly crystallize as the solution cools. Repeated recrystallizations can significantly enhance purity. nih.gov For example, tomatidine can be purified by forming plates from ethyl acetate or by dissolving it in benzene, applying it to an alumina column, eluting with benzene, and then recrystallizing the residue from ethyl acetate multiple times. chemicalbook.com

Preparative High-Performance Liquid Chromatography (HPLC) is another advanced technique used for purifying larger quantities of compounds with high resolution and efficiency. nih.gov This method operates under higher pressures than flash chromatography and provides precise separation capabilities. nih.gov Other approaches may include pH adjustment to selectively precipitate the compound of interest while leaving impurities in solution, or fractional precipitation. nih.gov The combination of these techniques, often in a multi-step purification scheme, is frequently required to isolate high-purity this compound from complex natural extracts.

Structural Elucidation of Tomatillidine

Historical Evolution of Tomatillidine Structure Assignment

The initial structural elucidation of this compound was a significant focus of research in the mid-20th century. Early studies, such as those by Bianchi and colleagues in 1965, laid the groundwork for understanding its complex steroidal framework. researchgate.net These initial efforts involved classical chemical degradation and derivatization techniques to deduce the connectivity of the atoms within the molecule.

However, subsequent research led to a revision of the initially proposed structure. In 1976, Kusano and his team re-examined the structure of this compound. amanote.comcabidigitallibrary.org Through comparative analysis of optical rotatory dispersion (ORD) and 1H-NMR data of dihydrothis compound and a related compound, 24-oxosolacongestidine, they concluded that the original structural assignments for both this compound and its dihydro derivative required correction. cabidigitallibrary.org This revision highlights the iterative nature of structural elucidation, where new data and comparative studies refine and correct initial proposals.

Spectroscopic Techniques for Structural Characterization

The definitive structure of this compound and its derivatives has been established through the application of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

NMR spectroscopy has been a cornerstone in the structural analysis of this compound.

¹H NMR Spectroscopy: Proton NMR spectra provide information about the chemical environment of hydrogen atoms in the molecule. cabidigitallibrary.org For instance, the ¹H-NMR spectrum of this compound, when compared with that of related compounds, helped in the revised structural assignment. cabidigitallibrary.org Specific chemical shifts and coupling constants of protons in the steroidal nucleus and the side chain are crucial for determining their relative positions and stereochemistry. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. researchgate.net The ¹³C NMR spectrum of this compound and its derivatives shows characteristic signals for the steroidal framework and the nitrogen-containing side chain. researchgate.net For example, the chemical shifts of carbons in the C-nor-D-homo skeleton of related jerveratrum alkaloids have been used to understand the features of this ring system. researchgate.net

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been instrumental in establishing the complete connectivity of the this compound molecule. nih.gov These experiments reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively, allowing for an unambiguous assignment of the entire structure. researchgate.netnih.gov

Table 1: Representative NMR Data for this compound and Related Structures (Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The data below is illustrative.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-3 | ~3.5 (m) | ~71.5 |

| C-6 | ~5.3 (br d) | ~121.7 |

| C-18 | ~0.8 (s) | ~16.5 |

| C-19 | ~1.0 (s) | ~19.3 |

| C-21 | ~1.2 (d) | ~18.9 |

| C-27 | ~0.9 (d) | ~17.4 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structural features. cabidigitallibrary.org

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula of this compound. mdpi.com The fragmentation pattern observed in the mass spectrum gives clues about the different structural motifs within the molecule. researchgate.netresearchgate.net For instance, the cleavage of the C20-C22 bond is a characteristic fragmentation pathway for many steroidal alkaloids, leading to the formation of specific ions that are indicative of the side chain structure. cabidigitallibrary.org The mass spectrum of tomatidine (B1681339), a related aglycone, shows a characteristic loss of a water molecule and fragmentation of the spirosolane (B1244043) ring, resulting in specific hydrocarbon ions. researchgate.net

Table 2: Key Mass Spectrometry Fragments for Tomatidine

| m/z (mass-to-charge ratio) | Interpretation | Reference |

| 416 | [M+H]⁺ (Protonated Molecule) | researchgate.net |

| 398 | [M+H-H₂O]⁺ (Loss of water) | researchgate.net |

| 273 | Hydrocarbon fragment from ring cleavage | researchgate.net |

| 255 | Hydrocarbon fragment from ring cleavage | researchgate.net |

Infrared spectroscopy is used to identify the functional groups present in a molecule. tutorchase.comyoutube.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. cabidigitallibrary.org

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of a hydroxyl (-OH) group.

N-H Stretching: Absorption in the range of 3300-3500 cm⁻¹ can indicate the presence of an amine (N-H) group. youtube.com

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the steroid nucleus.

C=C Stretching: Absorption around 1650 cm⁻¹ can suggest the presence of a carbon-carbon double bond.

C-N Stretching: Bands in the 1000-1350 cm⁻¹ region are characteristic of C-N bond vibrations.

The specific positions and shapes of these bands provide a "fingerprint" for the molecule, aiding in its identification. researchgate.netpearson.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

| O-H (alcohol) | 3200-3600 (broad) | thermofisher.com |

| N-H (amine) | 3300-3500 | youtube.com |

| C-H (alkane) | 2850-2960 | researchgate.net |

| C=C (alkene) | ~1650 | researchgate.net |

Mass Spectrometry (MS)

Chemical Transformation Studies for Structural Confirmation

Chemical reactions that modify the structure of this compound in a predictable way have been crucial for confirming its proposed structure.

The Wolff-Kishner reduction is a chemical reaction that converts a carbonyl group (a ketone or aldehyde) into a methylene (B1212753) group (-CH₂-). wikipedia.orgsciencemadness.orgunacademy.com This reaction was instrumental in the structural elucidation of this compound.

In early studies, this compound was subjected to a Wolff-Kishner reduction, which resulted in the formation of deoxothis compound. researchgate.net This transformation confirmed the presence of a carbonyl group in the original molecule. The deoxothis compound was then further derivatized through reactions like catalytic hydrogenation to yield dihydrodeoxothis compound. researchgate.net These derivatives were then subjected to further chemical transformations and spectroscopic analysis to piece together the complete structure of the parent compound. researchgate.net For example, selenium dehydrogenation of deoxothis compound yielded a 2,5-disubstituted pyridine (B92270) derivative, which provided key information about the structure of the basic moiety of the this compound molecule. researchgate.net

Catalytic Hydrogenation Reactions

Catalytic hydrogenation was employed to saturate the double bonds within the this compound framework, simplifying the structure and aiding in the characterization of the core steroidal nucleus. A key step in the structural elucidation involved the initial reduction of this compound (I) via the Wolff-Kishner method to produce deoxothis compound (VII). researchgate.net This intermediate was then subjected to catalytic hydrogenation.

The hydrogenation of deoxothis compound (VII) yielded dihydrodeoxothis compound (VIII), indicating the saturation of a double bond. researchgate.net Further hydrogenation reactions on this compound itself and its derivatives produced compounds like dihydrothis compound (II) and hexahydrothis compound (III), confirming the presence of multiple sites of unsaturation in the parent molecule. researchgate.net These reactions were crucial for establishing the foundational saturated steroidal skeleton.

| Precursor Compound | Reaction | Product | Reference |

| Deoxothis compound (VII) | Catalytic Hydrogenation | Dihydrodeoxothis compound (VIII) | researchgate.net |

Oxidative Degradation Analysis

Oxidative degradation was a powerful tool for dissecting the side chain of the this compound molecule. This process involved a sequence of reactions to break down the structure into known compounds, allowing for the unambiguous identification of the side chain's constitution and its point of attachment to the steroid core.

The process began with dihydrodeoxothis compound (VIII), which was acetylated to form O,N-diacetyl-Δ22-dihydrodeoxothis compound (X). researchgate.net Subsequent acid hydrolysis of this compound yielded 3β-acetoxy-26-acetylaminocholestan-22-one (XII). researchgate.net The critical step was the chromic acid oxidation of XII, which cleaved the side chain to afford 3β-acetoxybisnorallocholanic acid (XIV). researchgate.net The formation of this known bile acid derivative was instrumental in confirming the nature of the steroidal nucleus and the location of the side chain at C-17.

| Starting Material | Reagents/Conditions | Key Intermediate/Product | Significance | Reference |

| Dihydrodeoxothis compound (VIII) | 1. Acetic Anhydride2. Acid Hydrolysis | 3β-acetoxy-26-acetylaminocholestan-22-one (XII) | Confirmed the basic structure of the side chain. | researchgate.net |

| 3β-acetoxy-26-acetylaminocholestan-22-one (XII) | Chromic Acid Oxidation | 3β-acetoxybisnorallocholanic acid (XIV) | Established the steroidal backbone and the C-17 attachment point of the side chain. | researchgate.net |

Selenium Dehydrogenation

Selenium dehydrogenation is a classical method used to aromatize cyclic systems within natural products, often converting them into stable, easily identifiable aromatic hydrocarbons. This technique was vital in elucidating the structure of the nitrogen-containing heterocyclic portion of this compound.

When deoxothis compound (VII) was subjected to selenium dehydrogenation, it yielded a 2,5-disubstituted pyridine derivative. researchgate.net The identification of this specific pyridine compound provided conclusive evidence for the structure of the basic, nitrogen-containing moiety of the this compound molecule and how the steroidal side chain was incorporated into this heterocyclic ring. researchgate.net

| Precursor Compound | Reaction | Product Type | Structural Insight | Reference |

| Deoxothis compound (VII) | Selenium Dehydrogenation | 2,5-disubstituted pyridine | Revealed the structure of the nitrogen-containing heterocyclic side chain. | researchgate.net |

Stereochemical Determination and Conformational Analysis

The final piece of the structural puzzle, the stereochemistry and conformation of this compound, was pieced together using a combination of spectroscopic data and chemical correlations. The relative and absolute configurations of the various chiral centers were determined through careful analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet (UV) spectra, as well as mass spectrometry.

Mass spectral analysis of this compound (I), its O-acetyl derivative (Ia), dihydrothis compound (II), hexahydrothis compound (III), deoxothis compound (VII), and tetrahydrodeoxothis compound (XV) provided fragmentation patterns that helped to place functional groups. researchgate.net Furthermore, detailed NMR, IR, and UV spectral data of O,N-diacetylthis compound (VI) were essential in pinpointing the location of the carbonyl group within the heterocyclic side chain. researchgate.net A revised structure for this compound was later proposed, suggesting the complexity of its stereochemical features. dissercat.com The conversion of degradation products to compounds of known stereochemistry, such as 3β-acetoxybisnorallocholanic acid (XIV), ultimately anchored the stereochemical assignments of the steroidal nucleus. researchgate.net

Synthetic and Semisynthetic Approaches to Tomatillidine and Its Analogs

Total Synthesis Strategies for Tomatillidine

While specific total synthesis routes for this compound are not extensively detailed in the provided search results, the general principles of steroidal alkaloid synthesis can be applied. A notable example is the concise, large-scale synthesis of tomatidine (B1681339), a structurally related steroidal alkaloid. This synthesis utilized a Suzuki-Miyaura-type coupling reaction as a key step to attach an enantiopure F-ring side chain to the steroidal scaffold. nih.gov The starting material for the steroidal portion was the readily available and low-cost diosgenin. nih.gov A critical sequence involving a Lewis acid-mediated spiroketal opening, followed by an azide (B81097) substitution and reduction, was employed to construct the spiroaminoketal system characteristic of tomatidine. nih.gov This multi-step process yielded a significant quantity of the final product without the need for flash chromatography, highlighting its scalability. nih.gov Such strategies could conceptually be adapted for the total synthesis of this compound.

Semisynthesis from Precursor Steroids (e.g., Solasodine)

A more common and practical approach to obtaining this compound and its analogs is through the semisynthesis from more abundant, naturally occurring steroidal precursors. Solasodine (B1681914), a major steroidal alkaloid found in various Solanum species, is a key starting material for this purpose. nih.gov Solasodine shares the same basic steroidal skeleton as this compound, making it an ideal precursor. The chemical transformation of solasodine into other steroidal compounds is a well-established practice in the pharmaceutical industry, particularly for the synthesis of hormonal steroids. This involves the degradation of the spirosolane (B1244043) side chain of solasodine to yield a C21 intermediate, which can then be further modified. While the direct conversion of solasodine to this compound is not explicitly described in the search results, the structural similarity suggests that such a transformation would involve modifications to the side chain, potentially through a series of oxidation, reduction, and rearrangement reactions.

Chemical Derivatization for Analog Generation

To explore the structure-activity relationships of this compound, the generation of various analogs through chemical derivatization is crucial. This involves targeted modifications at specific sites of the this compound molecule.

The C3-β-hydroxyl group on the A-ring of the steroidal nucleus is a common site for chemical modification. Standard esterification or etherification reactions can be employed to introduce a variety of functional groups at this position. For instance, reacting this compound with different acyl chlorides or anhydrides in the presence of a base would yield a series of C3-esters. Similarly, treatment with alkyl halides under appropriate conditions would produce C3-ethers. These modifications can alter the lipophilicity and steric properties of the molecule, which may influence its biological activity. A review on natural steroidal alkaloids indicates that many possess an amino or oxygen group at the C-3 position, highlighting the importance of this functional group. researchgate.net

The side chain of this compound offers another key region for chemical derivatization. Modifications to the heterocyclic portion of the side chain can lead to a diverse range of analogs. These could include N-alkylation, N-acylation, or even ring-opening and subsequent recyclization to form novel heterocyclic systems. The synthesis of tomatidine, which has a different side chain, from a common steroidal precursor demonstrates the feasibility of constructing varied side-chain architectures. nih.gov

Structural hybridization involves combining the structural features of this compound with those of other pharmacologically active molecules to create hybrid compounds with potentially enhanced or novel biological activities. This strategy aims to leverage the beneficial properties of both parent molecules. For example, a this compound-based scaffold could be linked to a known anticancer agent or an antimicrobial pharmacophore. While specific examples of this compound hybrids were not found, the principle of creating hybrid molecules is a common strategy in medicinal chemistry to develop new therapeutic agents.

Biological Activities and Mechanisms of Action of Tomatillidine

Antimicrobial Activity

Tomatillidine has demonstrated notable antimicrobial effects, particularly against specific bacterial strains and in synergy with existing antibiotics.

Antibacterial Efficacy

This compound exhibits potent activity against Staphylococcus aureus small-colony variants (SCVs), which are often associated with chronic infections. nih.gov While it shows minimal activity against prototypical S. aureus strains with a minimum inhibitory concentration (MIC) greater than 128 µg/mL, its efficacy against SCVs is significant, with an MIC as low as 0.06 µg/mL. mdpi.com This selective, bacteriostatic action is linked to the dysfunctional electron transport system in SCVs. nih.gov Studies have shown that inducing a similar dysfunction in normal S. aureus strains makes them susceptible to this compound. nih.gov Conversely, correcting the respiratory deficiency in SCVs confers resistance to the compound. nih.gov The mechanism appears to involve a general reduction in macromolecular biosynthesis, with a specific impact on protein synthesis. nih.gov Furthermore, this compound has been observed to inhibit the intracellular replication of clinical SCV strains in epithelial cells. nih.govnih.gov

Antibacterial Efficacy of this compound

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (prototypical) | >128 | mdpi.com |

| Staphylococcus aureus (SCV) | 0.06 - 0.12 | nih.govmdpi.com |

Synergistic Effects with Established Antimicrobial Agents

A significant aspect of this compound's antibacterial profile is its ability to potentiate the effects of aminoglycoside antibiotics. nih.govresearchgate.net This synergistic effect has been observed against various clinical strains of S. aureus, including those resistant to aminoglycosides. nih.govresearchgate.net The combination of this compound with aminoglycosides such as gentamicin, kanamycin, tobramycin, and amikacin (B45834) results in a significant potentiation of their inhibitory effects. researchgate.net Time-kill experiments have confirmed strong bactericidal activity for these combinations. nih.govresearchgate.net This potentiation is specific to aminoglycosides and is not observed with other classes of antibiotics. nih.govresearchgate.net The proposed use of this compound in combination therapy with traditional antibiotics like aminoglycosides could be a promising strategy to combat persistent S. aureus infections. nih.govnih.gov

Antifungal Potential

Steroidal glycoalkaloids, the class of compounds to which this compound belongs, are known for their defensive role in plants against various pathogens, including fungi. nih.govfrontiersin.org While research directly on this compound's antifungal properties is less extensive, the broader class of steroidal glycoalkaloids has recognized antifungal capabilities. uchile.clresearchgate.net For instance, the glycoalkaloid α-tomatine, from which this compound is derived, displays robust antifungal effects. nih.gov Potato glycoside alkaloids (PGAs), which are structurally similar, have been shown to inhibit the growth of various fungi by affecting the tricarboxylic acid (TCA) cycle and energy metabolism. nih.gov This suggests a potential mechanism by which this compound and related compounds may exert antifungal activity.

Genotoxicity Studies of this compound and its Glucosides

Research has been conducted to evaluate the genotoxicity of this compound and its related compounds. One study investigated this compound 3-O-β-D-glucopyranoside, a new steroidal alkaloid isolated from Veratrum dahuricum. researchgate.net This compound, along with five other known steroidal alkaloids, was found to exhibit genotoxicity on the brain cell DNA of the cerebellum and cerebral cortex in mice, as evaluated by the single-cell gel electrophoresis (comet) assay. researchgate.netcolab.ws

Broader Biological Activities of Related Steroidal Alkaloids

The family of steroidal alkaloids, to which this compound belongs, encompasses a wide range of biological activities, including anti-inflammatory and antitumor effects. numberanalytics.commdpi.comnumberanalytics.comnih.gov

Anti-inflammatory Activity: Both tomatidine (B1681339) and its precursor, α-tomatine, have demonstrated marked anti-inflammatory properties. nih.govnumberanalytics.com These effects are mediated through multiple signaling pathways. nih.gov Tomatidine has been shown to inhibit the production of pro-inflammatory cytokines by targeting key signaling pathways like NF-κB and MAPK. numberanalytics.com Studies on related steroidal alkaloid glycosides from Fritillaria unibracteata have also shown moderate anti-inflammatory activity in vivo. researchgate.net Similarly, solasodine (B1681914), another related steroidal alkaloid, has exhibited anti-inflammatory effects comparable to cortisone (B1669442) in some models. uchile.cl

Antitumor Activity: Several steroidal alkaloids have shown potential as anticancer agents. nih.govnumberanalytics.commdpi.comnumberanalytics.com The glycoalkaloid α-tomatine has displayed anticancer effects, particularly against androgen-independent prostate cancer in experimental models. nih.gov Extracts rich in tomatidine have been shown to inhibit the proliferation of human gastric cancer cells and tumor growth in vivo. mdpi.com Other related steroidal glycosides, such as solamargine (B1681910) and solasonine, have reported activity against various cancer cell lines. researchgate.net

Molecular and Cellular Mechanisms Underlying Bioactivity of this compound

The steroidal alkaloid this compound, isolated from plant species such as Solanum tomatillo and Veratrum dahuricum, belongs to a class of compounds known for a wide array of biological activities. nih.govrhhz.netwayne.edu However, the specific molecular and cellular mechanisms that govern the bioactivity of this compound are not as extensively studied as those of other related alkaloids. Research has provided some insights, but a comprehensive understanding remains an area for further investigation.

Identification of Cellular and Molecular Targets

The precise molecular targets of this compound are not yet fully elucidated in the scientific literature. Much of the detailed mechanistic work in this structural subclass has focused on the related compound, tomatidine. For instance, tomatidine is known to be a potent inhibitor of bacterial ATP synthase, a mechanism that has not been directly demonstrated for this compound itself. rhhz.net

However, research on a glycosylated form of the compound, this compound 3-O-β-D-glucopyranoside, isolated from the roots and rhizomes of Veratrum dahuricum, has pointed to potential cellular targets. In one study, this compound, along with other isolated steroidal alkaloids, was evaluated for its effect on the brain cells of mice. The study concluded that this compound 3-O-β-D-glucopyranoside exhibited genotoxicity on the DNA of cells in the cerebellum and cerebral cortex, as determined by a single-cell gel electrophoresis (comet) assay. researchgate.netcolab.ws This finding suggests that at a cellular level, DNA may be a target of this particular form of this compound, though the exact molecular interaction remains to be identified.

Conversely, an earlier study comparing the biological activities of various steroidal alkaloids noted that this compound and its related compounds exhibited much lower activities in the assays performed, although the specific activities were not detailed. researchgate.net This suggests that the bioactivity of this compound may be highly dependent on its chemical form (e.g., aglycone vs. glycoside) and the specific biological system being tested.

Table 1: Research Findings on a this compound Derivative

| Compound | Source Organism | Bioactivity Observed | Cellular Target/Effect |

|---|---|---|---|

| This compound 3-O-β-D-glucopyranoside | Veratrum dahuricum | Genotoxicity | DNA of cerebellum and cerebral cortex cells in mice |

Modulation of Cellular Pathways

The specific cellular pathways modulated by this compound are largely inferred from its observed biological effects, as direct pathway analysis is limited. The reported genotoxicity of this compound 3-O-β-D-glucopyranoside strongly implies an interaction with or disruption of pathways related to DNA repair and cell cycle checkpoints. researchgate.netcolab.ws Damage to DNA typically triggers a cascade of signaling events involving sensor proteins, kinases, and effector proteins that can lead to cell cycle arrest or apoptosis. However, the specific components of these pathways that are affected by the compound have not been identified.

While broad biological activities such as antimicrobial and antioxidant effects have been noted for crude plant extracts containing a mixture of alkaloids including tomatidine, it is not possible to attribute these effects to this compound specifically. nih.gov The observation that this compound showed lower activity in certain assays compared to other alkaloids suggests that its ability to modulate cellular pathways may be less potent or more specific than that of its close structural relatives. researchgate.net Further research is required to delineate the precise cellular signaling cascades and metabolic pathways that are influenced by this compound.

Structure Activity Relationship Sar Studies of Tomatillidine and Its Derivatives

Correlation of Chemical Structure with Biological Potency

SAR studies have been pivotal in correlating the structural features of tomatillidine analogs with their biological potency, particularly their antibacterial activity against persistent forms of Staphylococcus aureus (S. aureus). Tomatidine (B1681339) itself shows potent activity against S. aureus small-colony variants (SCVs), a notoriously persistent form of the bacterium, but is largely inactive against prototypical strains. nih.govnih.gov This has spurred research into derivatives with a broader spectrum of activity.

Key modifications have focused on the C-3 hydroxyl group and the integrity of the spiroaminoketal moiety (rings E and F). Research has shown that the stereochemistry at the C-3 position is crucial for activity. The natural 3β-hydroxyl configuration is important; its epimer, the 3α-hydroxyl analog (FC02-190), exhibits weaker antibacterial activity against S. aureus SCVs. asm.org This suggests that the orientation of the substituent at this position significantly impacts the interaction with its molecular target, the bacterial ATP synthase. nih.govasm.org

Furthermore, the integrity of the spiroaminoketal structure is essential. An analog with an opened spiroaminoketal moiety (FC04-116) was found to be inactive, indicating that the rigid, fused ring system is a critical requirement for its antibacterial action. nih.govasm.org The glycosylated form of tomatidine, tomatine, which has a lycotetraose sugar chain attached to the 3β-hydroxyl group, is also devoid of inhibitory activity against S. aureus SCVs, demonstrating that large substitutions at this position are detrimental to its specific anti-SCV activity. nih.govnih.gov

The most significant breakthrough in broadening the antibacterial spectrum of tomatidine came from replacing the 3β-hydroxyl group with a diaminoethyl group. This modification led to the synthesis of analog FC04-100, which not only retained activity against SCVs but also gained potent activity against prototypical strains of S. aureus and even some Gram-negative bacteria like E. coli. nih.govd-nb.infonih.gov FC04-100 is a mix of two diastereoisomers at the C-3 position (TM-02 and TM-03). nih.govresearchgate.net Further studies separating these isomers revealed that while both are active against prototypical strains, the C3-β diastereoisomer (TM-02) is more potent against SCVs than the C3-α isomer (TM-03), reinforcing the importance of the stereochemistry at this position for specific cellular interactions. nih.govresearchgate.netmdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for tomatidine and key derivatives against different bacterial strains, illustrating the correlation between structure and potency.

| Compound | Modification | MIC (µg/mL) vs. S. aureus SCV | MIC (µg/mL) vs. Prototypical S. aureus |

| Tomatidine | Parent Compound | 0.06 - 0.12 | > 64 |

| Tomatine | 3β-O-lycotetraose | > 16 | > 16 |

| FC02-190 | 3α-hydroxyl epimer | 8 | > 128 |

| FC04-116 | Opened spiroaminoketal | > 128 | > 128 |

| FC04-100 | 3β-diaminoethyl (mixture) | 0.5 - 1 | 2 - 8 |

| TM-02 | 3β-diaminoethyl | 0.5 | 8 |

| TM-03 | 3α-diaminoethyl | 2 | 8 |

Data compiled from multiple sources. nih.govnih.govasm.orgnih.govresearchgate.netresearchgate.net

Identification of Key Pharmacophoric Elements for Specific Activities

Based on SAR studies, several key pharmacophoric elements of the this compound scaffold have been identified as crucial for its biological activities. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For the antibacterial activity against S. aureus , the essential pharmacophoric features are:

The Intact Spiroaminoketal System: The rigid, fused E and F rings are indispensable for activity. Opening this ring system, as seen in analog FC04-116, completely abolishes antibacterial effects. nih.govasm.org This moiety likely plays a critical role in the correct positioning of the molecule within the binding site of its target, the ATP synthase subunit c. nih.gov

The Steroidal Backbone: The rigid and lipophilic ABCD ring system serves as the core scaffold, providing the necessary framework to orient the functional groups in three-dimensional space.

A Hydrogen Bond Donor/Acceptor at C-3: The 3β-hydroxyl group is a key interaction point. Its specific stereochemical orientation is vital for potent activity against SCVs. asm.org This group can be replaced by other functionalities, such as a diaminoethyl group, which can act as a hydrogen bond donor and also introduce a positive charge, thereby altering the molecule's spectrum of activity to include prototypical bacteria. d-nb.inforesearchgate.net The introduction of this basic amine group is a critical modification that expands the activity profile.

A Basic Nitrogen Atom in the F-ring: The nitrogen atom within the spiroaminoketal moiety is crucial. Its basicity is thought to be important for the interaction with the biological target. nih.gov

Computational Approaches in SAR Analysis

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been employed to further elucidate the SAR of tomatidine and predict its interactions with biological targets. These in silico studies provide valuable insights at the molecular level that complement experimental data.

Molecular docking studies have been used to investigate the binding of tomatidine to various protein targets. For instance, docking simulations were performed to study the interaction of tomatidine with enzymes from the SARS-CoV-2 virus, including the main protease (3CLpro), papain-like protease (PLpro), and NSP15, as well as human inflammatory targets like COX-2. mdpi.com These studies predicted that tomatidine could bind tightly within the active sites of these proteins, and subsequent 100 ns MD simulations of the tomatidine-3CLpro, tomatidine-NSP15, and tomatidine-COX-2 complexes suggested stable binding. mdpi.com Another study used molecular docking to identify tomatidine as a potential inhibitor of trypanothione (B104310) reductase from Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com

In the context of its anticancer potential, in silico analysis has shown that tomatidine can interact with several proteins involved in cancer progression, such as CDK2, BRAF, VEGFA, and JAK1. wu.ac.thwu.ac.th The most significant predicted interaction was with the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. wu.ac.thwu.ac.th This finding aligns with experimental observations that steroidal alkaloids can inhibit this oncogenic pathway. nih.gov The docking results suggest that tomatidine's interaction with SMO may underlie some of its reported anticancer effects. wu.ac.th

While specific QSAR (Quantitative Structure-Activity Relationship) models for a series of tomatidine derivatives are not extensively published, the principles of QSAR are implicitly used in SAR studies. researchgate.netmdpi.com The data from antibacterial testing of tomatidine analogs (as shown in section 8.1) provides a foundation for building such models, which could mathematically correlate physicochemical properties (like lipophilicity, electronic properties, and steric parameters) of the analogs with their observed biological activity.

The following table summarizes some of the targets for which tomatidine's interaction has been modeled computationally.

| Target Protein | Organism/Disease | Computational Method | Key Finding |

| ATP Synthase (subunit c) | Staphylococcus aureus | Structural Modeling | Mutations in AtpE confer resistance, confirming it as the target. nih.gov |

| Smoothened (SMO) | Human / Cancer | Molecular Docking | Tomatidine shows high interaction, potentially inhibiting the Hedgehog pathway. wu.ac.thwu.ac.th |

| 3CLpro, PLpro, NSP15 | SARS-CoV-2 | Molecular Docking & MD Simulation | Tomatidine binds tightly to viral enzymes, suggesting potential antiviral activity. mdpi.com |

| Trypanothione Reductase | Trypanosoma cruzi | Molecular Docking | Identified as a potential lead scaffold for inhibitors. mdpi.com |

Design Principles for Enhanced Bioactivity and Selectivity

The design of new tomatidine derivatives with improved potency and selectivity is guided by the SAR and computational findings. The primary goal is to modify the tomatidine scaffold to enhance desired biological activities while minimizing potential off-target effects.

Broadening the Antibacterial Spectrum: The most successful design principle demonstrated so far is the modification of the C-3 position to enhance interaction with the bacterial target and/or improve cell penetration in a wider range of bacteria. The parent tomatidine is highly selective for SCV forms of S. aureus. The design and synthesis of the FC04-100 analog, by replacing the 3β-hydroxyl with a basic diaminoethyl side chain, was a rational approach to introduce a charged group. d-nb.infonih.gov This modification successfully overcame the narrow spectrum, yielding a compound active against prototypical Gram-positive bacteria and some Gram-negative bacteria. nih.govnih.gov This principle highlights the importance of introducing basic, charged moieties to improve activity against a broader range of pathogens.

Maintaining the Core Pharmacophore: A critical design principle is the preservation of the intact spiroaminoketal moiety. All successful designs have maintained this rigid heterocyclic system, as its disruption leads to a complete loss of antibacterial activity. nih.govasm.org Therefore, any future design must consider this feature as non-negotiable for retaining the core activity.

Stereochemical Control: The stereochemistry at C-3 is a key determinant of potency. The superiority of the 3β-configuration for substituents in anti-SCV activity suggests that new analogs should be synthesized with precise stereochemical control to maximize interaction with the target. asm.orgresearchgate.net Future design efforts should focus on creating derivatives with the optimal spatial arrangement of functional groups.

Improving Pharmacokinetic Properties: While not the primary focus of the provided outline, a key aspect of drug design is optimizing pharmacokinetic properties. The introduction of polar groups, like the amines in FC04-100, not only affects bioactivity but also influences properties like solubility, which can be a limiting factor for hydrophobic molecules like tomatidine. unimi.it Future designs will need to balance the requirements for biological activity with those for favorable drug-like properties.

Analytical Methodologies for Tomatillidine Quantification and Detection

Chromatographic Quantification Techniques

Chromatography is the cornerstone for separating tomatillidine from complex mixtures, enabling its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods, often coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of steroidal alkaloids. When coupled with a Diode Array Detector (DAD), it allows for the monitoring of absorbance over a wide range of UV-Vis wavelengths simultaneously.

While highly effective for many compounds, the direct analysis of this compound and related alkaloids by HPLC-UV presents certain challenges. This compound's molecular structure lacks a strong chromophore, resulting in low UV absorbance. researchgate.net This necessitates detection at low wavelengths, typically around 205-210 nm, where many other organic molecules also absorb, potentially causing interference and raising the baseline. researchgate.net

Despite these limitations, HPLC-DAD remains a valuable tool, particularly for initial screening and when coupled with more selective detectors. The UV spectrum, although not highly specific, can still aid in the tentative identification of the analyte class. capes.gov.brresearchgate.net For quantitative purposes, careful method development, including the selection of an appropriate mobile phase and column, is essential to achieve adequate separation from interfering compounds. scielo.br Methods developed for other steroidal alkaloids often employ reverse-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water or a buffer solution. mdpi.commdpi.com

| Parameter | Typical Value/Condition | Source |

| Technique | High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) | researchgate.net |

| Column | Reverse-Phase (e.g., C18, RP8) | capes.gov.brmdpi.com |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Phosphate (B84403) Buffer | capes.gov.brmdpi.com |

| Detection Wavelength | Low UV range (e.g., ~205 nm) due to weak chromophore | researchgate.net |

| Application | Screening, quantification with careful validation | researchgate.netscielo.br |

| Limitation | Low sensitivity and potential for interference due to weak UV absorption | researchgate.net |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Steroidal alkaloids like this compound are generally not suitable for direct GC analysis due to their high molecular weight and polarity, which makes them non-volatile. Therefore, a chemical derivatization step is required to increase their volatility and thermal stability. nih.gov

A common derivatization method for related steroidal aglycons, such as tomatidine (B1681339), involves a two-step process of trimethylsilylation and pentafluoropropionylation. nih.gov This combined approach produces derivatives with excellent chromatographic properties and generates specific and abundant fragments in the mass spectrometer, aiding in structural identification. nih.gov For instance, the analysis of derivatized tomatidine produces a characteristic base peak fragment that allows it to be distinguished from similar structures like solasodine (B1681914). nih.gov

The GC-MS method is highly reproducible, with reported coefficients of variation (CV) below 6% for the entire analytical process, including extraction, hydrolysis, and derivatization. nih.gov The use of Single Ion Monitoring (SIM) in GC-MS can further enhance sensitivity and selectivity, enabling the detection of minor isomers that might be obscured in a full-scan analysis. nih.gov

| Parameter | Description | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Requirement | Chemical Derivatization (e.g., trimethylsilylation, pentafluoropropionylation) | nih.gov |

| Injector Temperature | ~280 °C | notulaebotanicae.ro |

| Column | Capillary column (e.g., HP-5MS) | notulaebotanicae.ro |

| Carrier Gas | Helium (He) | notulaebotanicae.ro |

| Detection | Mass Spectrometry (MS), often using Single Ion Monitoring (SIM) for trace analysis | nih.gov |

| Application | Quantification and identification of derivatized steroidal aglycons | nih.gov |

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

Spectroscopic Detection and Profiling Methods (e.g., NMR, MS)

Spectroscopic methods are indispensable for the unequivocal identification of this compound and for elucidating its structure. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.

Mass Spectrometry (MS) is frequently coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. For instance, the related alkaloid solamaladine, which shares an identical side chain with this compound, showed a molecular ion (M+) at m/z 427.3, corresponding to the formula C27H41NO3. cabidigitallibrary.org Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns, which serve as a fingerprint for the molecule. The fragmentation of the tomatidine precursor ion ([M+H]⁺ at m/z 416) characteristically includes a neutral loss of water (H₂O) to produce a fragment at m/z 398, along with ions generated from the cleavage of the spirosolane (B1244043) ring system. mdpi.combiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are employed to determine the complete chemical structure and stereochemistry of the alkaloid. lipidbank.jpuchile.cl ¹H-NMR data provides information about the protons in the molecule and their connectivity, while ¹³C-NMR reveals the carbon skeleton. cabidigitallibrary.orguchile.cl For example, specific chemical shifts in the ¹H-NMR spectrum can be assigned to the methyl groups and other protons typical of the steroid nucleus and the side chain. cabidigitallibrary.org

| Technique | Application for this compound Analysis | Key Findings/Data | Source |

| Mass Spectrometry (MS) | Identification, molecular weight determination, and structural elucidation via fragmentation. | Provides m/z values of precursor and product ions. Tomatidine ([M+H]⁺): m/z 416 → 398. mdpi.com Solamaladine (M+): m/z 427.3. cabidigitallibrary.org | cabidigitallibrary.orgmdpi.com |

| NMR Spectroscopy | Complete structure determination and stereochemistry. | Provides chemical shifts (δ) for ¹H and ¹³C nuclei, confirming the steroidal core and side-chain structure. | cabidigitallibrary.orglipidbank.jpuchile.cl |

Sample Preparation and Derivatization for Analytical Studies

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract this compound from its matrix and remove interfering substances. The choice of method depends on the sample type and the subsequent analytical technique.

Sample Preparation: For plant materials, a common approach involves drying and grinding the sample, followed by extraction with an organic solvent. Successive extractions with solvents of increasing polarity, such as petroleum ether, dichloromethane, and methanol, can be used to fractionate compounds based on their solubility. uchile.cl A widely used method for extracting steroidal glycoalkaloids involves an acidified methanol/water mixture, followed by solid-phase extraction (SPE) for cleanup. nih.gov For biological fluids like plasma, liquid-liquid extraction (LLE) or protein precipitation with a solvent like acetonitrile is often employed. biorxiv.orgresearchgate.net The resulting extracts are typically dried under nitrogen and reconstituted in a solvent compatible with the analytical system. mdpi.com

Derivatization: As mentioned for GC analysis, derivatization is essential to enhance the volatility of this compound. nih.gov Chemical derivatization can also be used to improve detection in HPLC. nih.gov For HPLC-UV analysis, a derivatizing agent that introduces a strong chromophore to the this compound molecule can significantly increase the sensitivity of detection. For fluorescence detection (HPLC-FLD), a fluorophore can be attached. While not commonly reported specifically for this compound, derivatization strategies used for similar compounds like triterpenoids, which also lack strong chromophores, could be applicable. nih.gov This may involve reacting the hydroxyl groups of the steroidal backbone with reagents like acid chlorides or sulfonic esters. nih.gov Formation of an N,O-diacetyl derivative has also been reported for the analysis of a related alkaloid. cabidigitallibrary.org

Future Research Directions in Tomatillidine Chemistry and Biology

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

A significant gap in the current understanding of tomatillidine lies in its biosynthesis. While the general pathway for steroidal alkaloids originates from cholesterol, the specific enzymatic steps leading to this compound are largely uncharacterized. Research in related species like Veratrum californicum has begun to identify enzymes such as cytochromes P450 and γ-aminobutyrate transaminases in the formation of other steroidal alkaloids. nih.gov However, the complete sequence of intermediates and the specific enzymes responsible for the modifications that create the unique 22,26-epiminocholestane structure of this compound are yet to be determined. Future studies should aim to identify and characterize these enzymes, potentially through a combination of isotope labeling studies, transcriptomics of this compound-producing plants like Solanum tomatillo researchgate.net, and heterologous expression of candidate genes.

Development of Novel and Efficient Synthetic Routes

Currently, the availability of pure this compound for research purposes is limited by its extraction from natural sources. The development of efficient and scalable synthetic routes is paramount for enabling more extensive biological and pharmacological studies. While the total synthesis of this compound has not been extensively reported, research into the synthesis of the broader class of 22,26-epiminocholestanes provides a foundation for future work. researchgate.net Future synthetic strategies could focus on stereoselective methods to construct the characteristic fused ring system and the nitrogen-containing side chain. The exploration of biocatalytic and chemoenzymatic approaches could also offer more sustainable and efficient alternatives to traditional multi-step organic synthesis.

Discovery of Unexplored Biological Targets and Therapeutic Applications

The biological activities of this compound are not well-defined, especially when compared to related steroidal alkaloids like solasodine (B1681914) and tomatidine (B1681339), which have demonstrated cytotoxic, anti-inflammatory, and antifungal properties. researchgate.netuchile.cl this compound has been identified as a constituent in plants such as Solanum ligustrinum, which have shown antipyretic and anti-inflammatory activities in studies. uchile.cl However, the specific contribution of this compound to these effects is unknown. A critical area for future research is the systematic screening of this compound against a wide array of biological targets to uncover its unique pharmacological profile. This could involve high-throughput screening assays, target-based screening against known disease-related proteins, and phenotypic screening in various cell-based models to identify novel therapeutic applications.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of this compound's role in the plant and its potential effects on biological systems, the integration of various "omics" data is essential. Techniques like transcriptomics and metabolomics have been successfully applied to study fruit ripening and the biosynthesis of other metabolites in tomato (Solanum lycopersicum). frontiersin.orgresearchgate.netnih.gov A similar approach in this compound-producing species could reveal the regulatory networks governing its production. By correlating gene expression profiles with metabolite profiles, researchers can identify transcription factors and signaling pathways that control this compound biosynthesis. This systems-level understanding can inform metabolic engineering strategies to enhance this compound production and provide insights into its physiological function within the plant.

Comparative Analysis with Other Steroidal Alkaloids

This compound belongs to the 22,26-epiminocholestane class of steroidal alkaloids, a group structurally distinct from other classes like the spirosolanes (e.g., solasodine) and solanidanes (e.g., solanidine). pageplace.de A comprehensive comparative analysis of the biological activities of these different classes is a promising research direction. Such studies would help to establish structure-activity relationships, identifying the specific structural features of this compound that contribute to its unique biological effects. By comparing its efficacy and mechanism of action against compounds like solasodine and tomatidine in various assays, researchers can pinpoint its potential advantages or novel applications. nih.govresearchgate.net This comparative approach will be crucial for determining the unique therapeutic potential of this compound within the broader family of steroidal alkaloids.

Q & A

Q. What are the standard protocols for synthesizing tomatillidine, and how can researchers optimize reaction conditions?

this compound synthesis typically involves sodium borohydride (NaBH₄) reduction and silica gel chromatography for purification . To optimize yields, researchers should:

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Adjust solvent systems (e.g., ethyl acetate/hexane gradients) during chromatography to improve separation efficiency.

- Conduct small-scale trial reactions to test temperature, catalyst loading, and reaction time variables.